

# An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid

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## Compound of Interest

Compound Name: 1,2,5-Oxadiazole-3-carboxylic acid

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## Introduction

**1,2,5-Oxadiazole-3-carboxylic acid**, also known by its IUPAC name, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in drug discovery, with a focus on its derivatives as potent enzyme inhibitors.

## Chemical Identity and Properties

The definitive IUPAC name for this compound is **1,2,5-oxadiazole-3-carboxylic acid**[1]. It is also known by its synonym, furazan-3-carboxylic acid[1]. This molecule is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with a carboxylic acid group attached at the 3-position.

## Physicochemical Data

A summary of the key physicochemical properties of **1,2,5-oxadiazole-3-carboxylic acid** is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>2</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	114.06 g/mol	PubChem[1]
CAS Number	88598-08-7	PubChem[1]
Melting Point	70.22 °C	Chemchart[2]
Water Solubility	310,937 mg/L	Chemchart[2]
InChI Key	JBLHCUQCDBPGY- UHFFFAOYSA-N	PubChem[1]
SMILES	C1=NON=C1C(=O)O	PubChem[1]

## Spectroscopic Data

While specific spectroscopic data for the parent compound is not readily available in the provided search results, representative data for a closely related derivative, 4-methyl-**1,2,5-oxadiazole-3-carboxylic acid**, can be found in the PubChem database, including <sup>1</sup>H NMR and mass spectrometry data[3]. Analysis of various 1,3,4-oxadiazole derivatives has also provided extensive <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry data that can serve as a reference for characterizing similar structures[4].

## Synthesis and Experimental Protocols

The synthesis of **1,2,5-oxadiazole-3-carboxylic acid** and its derivatives is a topic of significant interest due to their potential applications. While a specific protocol for the parent compound is not detailed in the provided results, a well-documented, large-scale synthesis of the closely related 4-methyl-**1,2,5-oxadiazole-3-carboxylic acid** offers a robust and adaptable methodology[5].

## Representative Synthesis of a 1,2,5-Oxadiazole Carboxylic Acid Derivative

The following protocol is adapted from the synthesis of 4-methyl-**1,2,5-oxadiazole-3-carboxylic acid** and illustrates a common synthetic route.

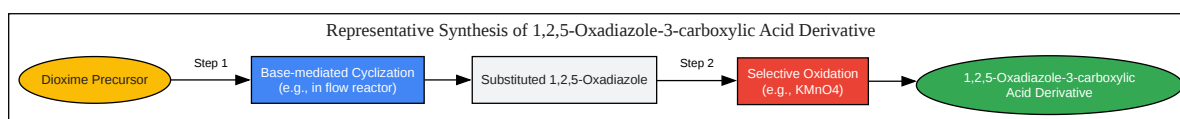
### Step 1: Cyclization to form the Oxadiazole Ring

This step typically involves the cyclization of a dioxime precursor. For the synthesis of 4-methyl-1,2,5-oxadiazole, (2E,3E)-butane-2,3-dione dioxime is used as the starting material. This reaction is often base-mediated and can be performed in a continuous flow reactor to manage potential thermal instability and enhance safety and scalability[5].

### Step 2: Selective Oxidation to the Carboxylic Acid

The resulting substituted 1,2,5-oxadiazole is then selectively oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO<sub>4</sub>). To control the exothermicity of the reaction, a portion-wise addition of the oxidizing agent is recommended[5]. The desired product can then be isolated through extraction.

For a general laboratory-scale synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, a one-pot synthesis-functionalization strategy has been developed. This involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) followed by an in-situ copper-catalyzed coupling with an aryl iodide[4][6][7].



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A simplified workflow for the synthesis of a **1,2,5-oxadiazole-3-carboxylic acid** derivative.

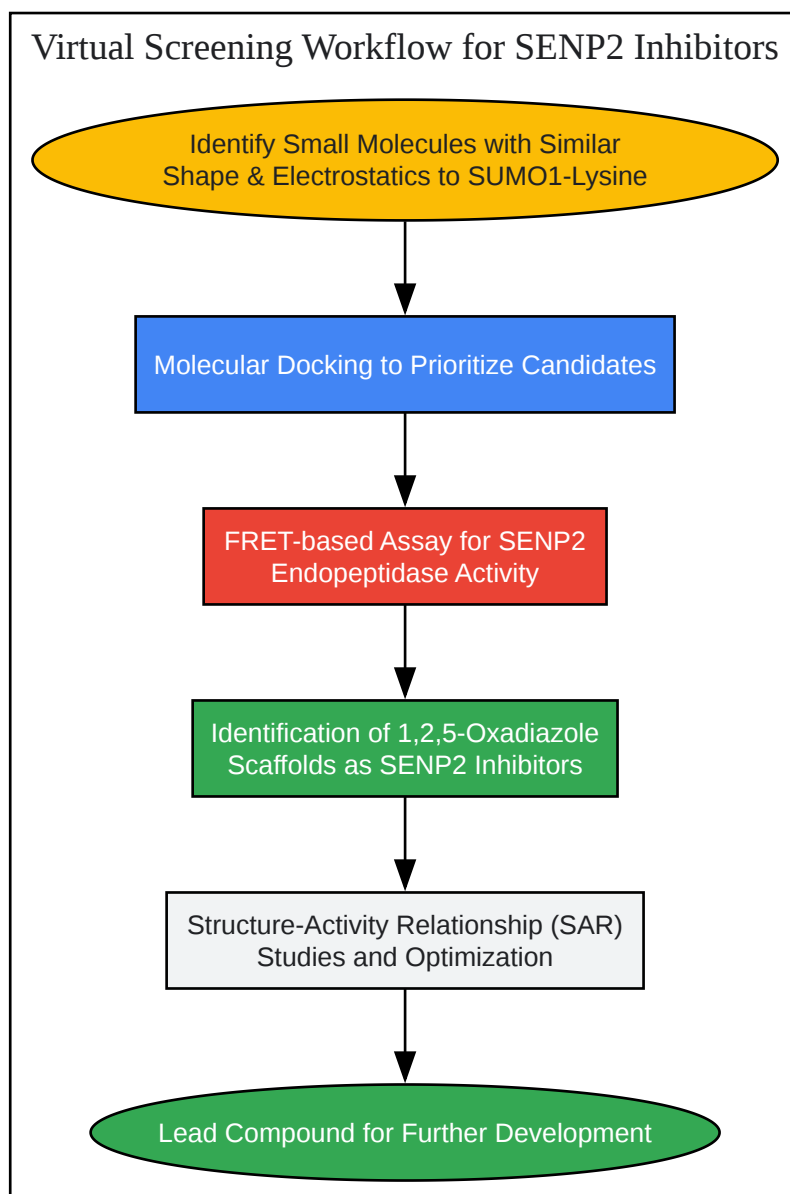
## Applications in Drug Discovery

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents[8][9].

## Inhibition of SENP2: A Case Study

A notable application of 1,2,5-oxadiazole derivatives is their identification as inhibitors of SUMO-specific protease 2 (SENP2)[10]. SENPs are crucial enzymes in the regulation of protein activity and are attractive targets for drug discovery in various diseases. The discovery of 1,2,5-oxadiazoles as SENP2 inhibitors was achieved through a structure-based virtual screening workflow.

The workflow began with the identification of small molecules possessing similar shape and electrostatic properties to the conjugate of SUMO1 C-terminal residues and the substrate lysine. This was followed by molecular docking to prioritize candidates for in vitro testing. A Förster Resonance Energy Transfer (FRET)-based assay was then employed to quantify the SENP2 endopeptidase activity of the selected compounds. This screening cascade successfully identified several 1,2,5-oxadiazole-containing compounds with significant SENP2 inhibitory activity, with the most potent derivatives exhibiting  $IC_{50}$  values in the low micromolar range[10]. This discovery highlights the potential of the 1,2,5-oxadiazole core as a starting point for the development of novel therapeutic agents targeting SENPs.



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Workflow for the identification of 1,2,5-oxadiazoles as SENP2 inhibitors.

## Conclusion

**1,2,5-Oxadiazole-3-carboxylic acid** and its derivatives represent a versatile and valuable class of compounds for researchers in drug discovery and development. Their straightforward synthesis, coupled with a diverse range of biological activities, positions them as promising scaffolds for the design of novel therapeutics. The successful identification of 1,2,5-oxadiazoles as SENP2 inhibitors through a systematic screening process underscores the potential of this

chemical motif to yield potent and selective modulators of key biological targets. Further exploration of the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

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